molecular formula C6H4Br2OS B079183 2-Bromo-1-(5-bromothiophen-2-yl)ethanone CAS No. 10531-44-9

2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Cat. No.: B079183
CAS No.: 10531-44-9
M. Wt: 283.97 g/mol
InChI Key: OZBXRAVUJGCRFN-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromothiophen-2-yl)ethanone is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol . It is a brominated derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromothiophen-2-yl)ethanone can be synthesized through the bromination of 1-(5-bromothiophen-2-yl)ethanone. The reaction involves the use of copper(II) bromide (CuBr2) as a brominating agent in a solvent mixture of chloroform and ethyl acetate. The reaction mixture is refluxed overnight, and the product is obtained after cooling and evaporating the solvent under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include alcohols or reduced thiophene derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(5-bromothiophen-2-yl)ethanone is primarily utilized as an intermediate in the synthesis of various organic compounds. Its halogenated structure allows for diverse chemical transformations, making it a versatile building block in organic synthesis.

Key Reactions :

  • Nucleophilic Substitution : The bromine atoms can be substituted with nucleophiles such as amines or thiols.
  • Coupling Reactions : It can participate in coupling reactions like Suzuki or Heck reactions, essential for forming complex organic molecules.
Reaction TypeExample ReactionMajor Products
Nucleophilic SubstitutionReaction with amines or thiolsAmide derivatives
Coupling ReactionSuzuki coupling with aryl boronic acidsBiaryl compounds
OxidationUsing potassium permanganateSulfoxides or sulfones

Medicinal Chemistry

Research indicates that this compound has potential applications in drug discovery. The compound's structure allows it to interact with biological targets, making it a candidate for developing pharmaceuticals aimed at specific pathways.

Case Study Example :
In a study focusing on glycogen synthase kinase-3 beta (GSK-3β), this compound exhibited an IC50_{50} value of approximately 1000 nM, indicating its potential as a lead compound for further drug development targeting this enzyme .

Material Science

The compound is also explored in material science, particularly in developing conductive polymers and organic semiconductors. The presence of bromine enhances the electronic properties of materials, making them suitable for applications in electronics.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β) with an IC50 value of 1000 nM in human cells . This inhibition can affect various signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4,5-dibromothiophen-2-yl)ethanone
  • 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
  • 2-Bromo-1-(5-methylthiophen-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-bromothiophen-2-yl)ethanone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its dual bromine atoms enhance its utility in substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Bromo-1-(5-bromothiophen-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a bromo-substituted thiophene ring and an ethanone functional group. Its molecular formula is C₆H₄Br₂OS, with a molecular weight of 283.97 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes.

The compound's structural complexity enhances its reactivity and potential applications in various fields, including organic synthesis and pharmacology. The brominated thiophene moiety contributes to its biological activity, making it a valuable intermediate in drug development.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant drug interactions and altered pharmacokinetics. Understanding this interaction is essential for evaluating the safety and efficacy of drugs metabolized by CYP1A2.

Anticancer Properties

Similar compounds have been studied for their anticancer properties. For instance, derivatives of thiophene have shown anti-proliferative effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Compounds structurally related to this compound exhibited IC50 values less than 25 μM against these cell lines, indicating potent activity .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-BromoacetophenoneAromatic ketone without thiopheneModerate anticancer activity
5-BromothiopheneThiophene ring onlyPrecursor for various thiophene derivatives
4-BromoanilineAromatic amineUsed extensively in dye manufacturing
3-BromothiopheneSimilar thiophene structureDifferent electronic properties affecting reactivity
2-AcetylthiopheneContains an acetyl group on thiopheneUseful in synthesizing various functionalized thiophenes

The uniqueness of this compound lies in its dual bromine substitutions coupled with the ethanone functionality, enhancing its reactivity compared to simpler analogs.

Case Studies

In studies assessing the antimicrobial activity of compounds related to thiophenes, derivatives similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. However, they were generally inactive against fungal strains . The structural modifications influenced the potency and spectrum of antibacterial activity, indicating the importance of specific substituents in enhancing biological efficacy.

Case Study: Antiproliferative Activity

A detailed study evaluated various thiophene derivatives for their antiproliferative activity against cancer cell lines. The results indicated that certain compounds exhibited higher activity than their precursors, with optimal activity observed in derivatives with specific substitutions on the thiophene ring. For example, compounds with additional bromine atoms showed varying effects on the potency against different cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-1-(5-bromothiophen-2-yl)ethanone?

The compound is typically synthesized via bromination of a thiophene-substituted acetophenone precursor. For example, bromine (Br₂) in chloroform (CHCl₃) is added dropwise to a solution of the parent ketone under controlled conditions. After quenching with sodium bicarbonate and sodium thiosulfate, the product is purified via recrystallization (e.g., using diethyl ether) . Yield optimization requires precise stoichiometry (e.g., 99 mmol Br₂ per 100 mmol substrate) and inert reaction conditions to avoid side reactions like over-bromination.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns on the thiophene and ethanone moieties.
  • X-ray crystallography : For unambiguous structural determination. Software like SHELXL or OLEX2 is used for refinement, with mean C–C bond deviations ≤0.009 Å and R-factors <0.06 indicating high precision .
  • FT-IR : To identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Q. What safety precautions are required when handling this compound?

  • Storage : Store at -20°C under inert gas (e.g., N₂ or Ar) to prevent degradation .
  • PPE : Use nitrile gloves, safety goggles, and lab coats.
  • Emergency protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to safety data sheets for specific GHS hazard codes (e.g., H302 for acute oral toxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction neutralization to isolate products .
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to accelerate bromination.
  • In-line monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reagent addition dynamically .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries.
  • Multi-method analysis : Use NMR residual dipolar coupling (RDC) to validate crystal packing effects versus solution-state conformations .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula independently to rule out isotopic interference .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor decomposition via LC-MS, noting hydrolysis of the ketone group under strongly acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition onset at >150°C) .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • Buchwald-Hartwig amination : The bromine atoms act as leaving groups, enabling palladium-catalyzed coupling with aryl amines. Kinetic studies show that electron-withdrawing substituents on the thiophene ring accelerate oxidative addition .
  • DFT modeling : Predict regioselectivity in nucleophilic substitution reactions by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during bromination?

  • Low-temperature bromination : Perform reactions at 0–5°C to suppress di-brominated byproducts.
  • Stepwise addition : Introduce bromine in aliquots with real-time UV-Vis monitoring to detect intermediate bromo-enolates .

Q. What computational tools aid in predicting biological activity?

  • Molecular docking : Screen against target proteins (e.g., tubulin for anticancer activity) using AutoDock Vina.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ constants) with bioassay data to design analogs with enhanced potency .

Q. How to assess environmental impact during disposal?

  • Ecotoxicity assays : Test acute toxicity on Daphnia magna (LC₅₀) and biodegradability via OECD 301 guidelines.
  • Waste treatment : Incinerate at >850°C with alkaline scrubbers to neutralize HBr emissions .

Properties

IUPAC Name

2-bromo-1-(5-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBXRAVUJGCRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365795
Record name 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-44-9
Record name 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(5-Bromothiophen-2-yl)ethanone (1 g, 4.87 mmol) was dissolved in glacial acetic acid (5 mL) and treated with bromine (0.25 mL) in acetic acid (2 mL) added dropwise. The reaction was stirred at ambient temperature overnight. The volatiles were removed in vacuo while care was taken so as to keep the bath temperature under 40° C. The residue was dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 10 to 30% of ethyl acetate in hexanes to yield a off-white solid (0.85 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of bromine (2.9 ml, 56.5 mmol) in 30 ml of CH2Cl2 was added dropwise to a solution of 2-acetyl-5-bromothiophene (10 g, 49 mmol), dioxane (55 ml) and ethyl ether (55 ml). The stirring was continued for 1 h and then the reaction medium was poured into a water/ice mixture and extracted with ethyl ether. The organic phase was washed twice with water, dried over magnesium sulfate and concentrated in a rotary evaporator under vacuum.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Bromo-1-(5-bromothiophen-2-yl)ethanone
2-Bromo-1-(5-bromothiophen-2-yl)ethanone
2-Bromo-1-(5-bromothiophen-2-yl)ethanone
2-Bromo-1-(5-bromothiophen-2-yl)ethanone
2-Bromo-1-(5-bromothiophen-2-yl)ethanone
2-Bromo-1-(5-bromothiophen-2-yl)ethanone

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